molecular formula C6H11Cl2N3 B3098241 [(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]amine hydrochloride CAS No. 1332531-21-1

[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]amine hydrochloride

Cat. No.: B3098241
CAS No.: 1332531-21-1
M. Wt: 196.07
InChI Key: HCQHMIWHUOEHTJ-UHFFFAOYSA-N
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Description

[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]amine hydrochloride is an organic compound that belongs to the class of pyrazoles. It is characterized by the presence of a pyrazole ring substituted with a chloro group at the 4-position, an ethyl group at the 1-position, and a methylamine group at the 5-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]amine hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate 1,3-dicarbonyl compound.

    Substitution Reactions: The chloro and ethyl groups are introduced through substitution reactions using suitable reagents such as chloroacetyl chloride and ethyl iodide.

    Introduction of the Methylamine Group: The methylamine group is introduced via nucleophilic substitution using methylamine or its derivatives.

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of [(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]amine hydrochloride can be compared with other similar compounds:

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical structure and reactivity make it a valuable tool in scientific research and industrial processes.

Properties

IUPAC Name

(4-chloro-2-ethylpyrazol-3-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClN3.ClH/c1-2-10-6(3-8)5(7)4-9-10;/h4H,2-3,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCQHMIWHUOEHTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)Cl)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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